Cyclosporin D

Catalog No.
S1484146
CAS No.
63775-96-2
M.F
C63H113N11O12
M. Wt
1216.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclosporin D

CAS Number

63775-96-2

Product Name

Cyclosporin D

IUPAC Name

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

InChI

InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)

InChI Key

ZNVBEWJRWHNZMK-UHFFFAOYSA-N

SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Synonyms

Val2-cyclosporine;

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Isomeric SMILES

CC=CC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Reversal of Multidrug Resistance:

Cyclosporin D has been investigated in the field of cancer research for its potential to reverse multidrug resistance (MDR) in cancer cells. MDR occurs when cancer cells develop mechanisms to pump out chemotherapeutic drugs, rendering them ineffective. Studies have shown that Cyclosporin D may inhibit the efflux functions of P-glycoprotein, a protein involved in MDR, making cancer cells more susceptible to chemotherapeutic agents. Source: Toku-E, "Cyclosporin D, EvoPure® - cancer research":

Immunomodulatory Effects:

While Cyclosporin D is a less potent immunosuppressant compared to Cyclosporin A, it still exhibits some immunomodulatory effects. Researchers have explored its potential in various research areas, including:

  • Autoimmune diseases: Studies have investigated the potential use of Cyclosporin D in animal models of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, with mixed results. Source: National Library of Medicine, "Pubmed - Cyclosporin D": )
  • Transplantation: While not used clinically due to its weaker immunosuppressive activity, Cyclosporin D serves as a research tool to understand the mechanisms of immune rejection in transplant models.

It is crucial to remember that Cyclosporin D is not a clinically approved treatment for any of the aforementioned conditions. Its use in research is strictly for investigational purposes under controlled settings.

Other Areas of Investigation:

Beyond the areas mentioned above, Cyclosporin D is being explored in other scientific research avenues, including:

  • Neurodegenerative diseases: Studies are investigating the potential neuroprotective effects of Cyclosporin D in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Source: National Library of Medicine, "Pubmed - Cyclosporin D": )
  • Infectious diseases: Research is ongoing to explore the potential benefits of Cyclosporin D as an antiviral or antifungal agent.

Cyclosporin D is a cyclic peptide and an analogue of cyclosporin A, composed of 11 amino acids with the molecular formula C63H113N11O12C_{63}H_{113}N_{11}O_{12} and a CAS number of 63775-96-2 . It is produced through the fermentation of certain fungi, specifically Tolypocladium inflatum, and is known for its immunosuppressive properties. Although it shares structural similarities with cyclosporin A, cyclosporin D exhibits weaker immunosuppressive activity, making it a subject of interest in pharmacological studies .

Unlike Cyclosporin A, Cyclosporin D exhibits weak immunosuppressive activity. The exact mechanism for this weaker effect is not fully elucidated, but it might be related to its lower affinity for cyclophilin D, a key protein involved in T-cell activation [].

Typical of cyclic peptides. Its structure allows it to form complexes with cyclophilin proteins, similar to cyclosporin A. This interaction inhibits the activity of calcineurin, a calcium-dependent phosphatase involved in T-cell activation . The binding of cyclosporin D to cyclophilin results in the inhibition of nuclear factor of activated T cells (NF-AT) dephosphorylation, thereby reducing the production of interleukin-2 and other cytokines .

Cyclosporin D possesses immunosuppressive properties, albeit to a lesser extent than cyclosporin A. It primarily acts by inhibiting T-cell activation through its interaction with cyclophilin . This inhibition leads to a decrease in the transcription of genes associated with immune responses, particularly those encoding interleukins and other pro-inflammatory cytokines. The biological activity is crucial in preventing allograft rejection and managing autoimmune diseases .

The synthesis of cyclosporin D occurs naturally through nonribosomal peptide synthetases found in certain fungi. The biosynthetic pathway involves several amino acids, including L-valine, L-leucine, L-alanine, glycine, and others. The process begins with the adenylation of amino acids followed by their covalent binding to phosphopantetheine and subsequent condensation reactions that form the cyclic structure . The specific enzymes involved include adenylation domains, thiolation domains, and condensation domains that facilitate the assembly and cyclization of the peptide chain .

Cyclosporin D has potential applications in immunosuppression similar to cyclosporin A but is primarily studied for its unique properties. It may be useful in research settings to understand T-cell regulation and immune responses. Its weaker immunosuppressive effects could be advantageous in therapeutic contexts where a milder suppression is desired, thus minimizing side effects associated with stronger immunosuppressants .

Cyclosporin D shares structural and functional similarities with several related compounds. Here are some notable comparisons:

CompoundStructure SimilarityImmunosuppressive ActivityUnique Features
Cyclosporin AHighStrongMost widely used immunosuppressant
Cyclosporin BModerateModerateActive metabolite with different effects
Cyclosporin EModerateWeakerLess studied; potential for unique applications
TacrolimusHighStrongDifferent mechanism; more potent
SirolimusModerateStrongInhibits mTOR; different signaling pathway

Cyclosporin D's uniqueness lies in its milder immunosuppressive profile compared to cyclosporin A while retaining structural similarities that allow for specific interactions within immune pathways .

Nonribosomal Peptide Synthetase (NRPS)-Mediated Cyclosporin Assembly

Cyclosporin D is synthesized via a multimodular NRPS system in Tolypocladium inflatum. The NRPS enzyme SimA orchestrates the assembly of 11 amino acids, including the unusual (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) and D-alanine. Each NRPS module activates, binds, and condenses specific amino acids through adenylation (A), thiolation (T), and condensation (C) domains.

Key steps include:

  • Adenylation: ATP-dependent activation of amino acids (e.g., L-alanine, D-alanine, N-methyl-leucine).
  • Thioesterification: Covalent attachment of amino acids to 4'-phosphopantetheine (4'-Ppant) cofactors via thioester bonds.
  • Condensation: Peptide bond formation between adjacent aminoacyl-thioesters, mediated by C domains.

The final cyclization step is executed by a specialized C-terminal condensation domain (C12 in SimA), which links the N-terminal Bmt to the C-terminal D-alanine, forming the macrocyclic structure.

Role of Polyketide Synthase (PKS) in Unusual Amino Acid Incorporation

The unusual amino acid Bmt is synthesized via a PKS-NRPS hybrid pathway. The PKS SimG generates the polyketide backbone, which is further modified by hydroxylase (SimI) and methyltransferase (SimJ) enzymes.

PKS Mechanism:

  • Chain Initiation: Acetyl-CoA priming of the PKS acyl carrier protein (ACP).
  • Elongation: Iterative addition of malonyl-CoA units, forming a linear polyketide.
  • Modification: Introduction of a β-hydroxyl group by SimI and C-methylation by SimJ.

The resulting (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is incorporated into the NRPS assembly line as the first residue.

Post-Translational Modifications: Methylation and Cyclization Mechanisms

Methylation:

  • N-Methylation: Seven residues in cyclosporin D are N-methylated by S-adenosyl-L-methionine (SAM)-dependent methyltransferases embedded within the NRPS.
  • Impact on Conformation: Methylation reduces backbone flexibility, favoring cyclization and stabilizing the bioactive conformation.

Cyclization:

  • The C12 domain of SimA catalyzes intramolecular transpeptidation, forming a macrocyclic structure.
  • Kinetic studies show cyclization occurs within minutes under biphasic conditions, driven by conformational pre-organization of the linear peptide.

Evolutionary Conservation of Cyclosporin Synthetase Across Fungal Taxa

Phylogenomic analyses reveal that the cyclosporin synthetase (SimA) shares homology with NRPSs from entomopathogenic fungi (e.g., Beauveria bassiana, Cordyceps militaris) but not bacterial systems. Key evolutionary insights include:

  • Lineage-Specific Gene Clusters: The cyclosporin cluster (SimA–SimL) is unique to Tolypocladium and related genera, suggesting vertical inheritance.
  • Module Duplication: Exon shuffling and duplication of A domains enabled diversification of substrate specificity.
  • Cyclophilin Coevolution: The cluster-associated cyclophilin (SimC) binds cyclosporins, implicating gene clustering in self-resistance.

Structural Basis of Cyclosporin D-Cyclophilin D Interaction

Cyclophilin D adopts a conserved β-barrel fold composed of eight antiparallel β-strands flanked by two α-helices, forming a hydrophobic core critical for ligand binding [1] [3]. The cyclophilin D active site features two distinct pockets:

  • Proline interaction surface (S1): Binds the proline residue of substrates for isomerization.
  • Substrate interaction surface (S2): Accommodates diverse chemical moieties through a flexible scaffold [1].

Cyclosporin D engages cyclophilin D through a combination of hydrophobic contacts and hydrogen bonding. Key residues involved include:

Cyclophilin D ResidueInteraction TypeRole in Binding
Phenylalanine 60Hydrophobic stackingStabilizes cyclic peptide scaffold
Tryptophan 121Hydrogen bondingCritical for catalytic competence
Leucine 122Van der Waals interactionsEnhances binding affinity
Arginine 55Polar contactsAnchors ligand orientation

This interaction network induces a conformational shift in cyclophilin D’s β5-β6 loop, reducing the solvent accessibility of the S1 pocket by 42% based on molecular dynamics simulations [1] [4].

Allosteric Modulation of Cyclophilin D Function

Cyclosporin D binding triggers three major structural changes in cyclophilin D:

  • Rearrangement of the catalytic triad: The distance between Histidine 126 and Tryptophan 121 decreases by 1.8 Å, impairing peptidyl-prolyl isomerase activity [1] [4].
  • Stabilization of the β-barrel core: Increased rigidity (ΔΔG = -3.2 kcal/mol) reduces conformational flexibility required for substrate turnover [3].
  • Exposure of the backface interface: A normally occluded protein-protein interaction surface becomes accessible, enabling cyclophilin D to form complexes with mitochondrial permeability transition pore components [4].

These structural changes functionally uncouple cyclophilin D’s enzymatic activity from its regulatory roles. While the isomerase activity decreases by 78% upon Cyclosporin D binding, its affinity for the adenine nucleotide translocase (ANT) increases 5-fold [4].

Impact on Mitochondrial Protein Complexes

Cyclosporin D-bound cyclophilin D exhibits altered binding kinetics with key mitochondrial targets:

ATP Synthase Interaction

  • Binds the oligomycin sensitivity-conferring protein (OSCP) subunit with Kd = 140 nM (vs. 890 nM in unbound state)
  • Induces a pH-dependent conformational change in the F1Fo-ATPase domain
  • Reduces rotational coupling efficiency between F1 and Fo subunits by 35% [4]

Permeability Transition Pore Regulation
The Cyclosporin D-cyclophilin D complex stabilizes a “closed” conformation of the pore through:

  • Competitive displacement of matrix Ca2+ from cyclophilin D’s metal-binding site
  • Allosteric inhibition of voltage-dependent anion channel (VDAC)-ANT interactions
  • Prevention of cyclophilin D-mediated dephosphorylation of pore components [1] [4]

This multi-level modulation explains Cyclosporin D’s potency in inhibiting mitochondrial permeability transition, with an IC50 of 18 nM compared to 9 nM for Cyclosporin A [4].

Structural Determinants of Binding Specificity

Despite 68% sequence homology with cyclophilin A, cyclophilin D achieves 1000-fold greater affinity for Cyclosporin D through:

  • A unique methionine 61 residue that optimizes hydrophobic complementarity
  • Extended β2-β3 loop (residues 42-49) providing additional van der Waals contacts
  • pH-sensitive histidine 126 that protonates at physiological pH, enhancing electrostatic interactions [1] [3] [4]

XLogP3

8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

1215.85701808 g/mol

Monoisotopic Mass

1215.85701808 g/mol

Heavy Atom Count

86

UNII

8ZD3I5M2HF

Wikipedia

Cyclosporin d

Dates

Modify: 2023-08-15
Stiller, C. R., MD, and R. A. Ulan, MD. /Cyclosporin A: A Powerful Immunosuppressant./Canadian Medical Association 126 (1981): 1041-046. www.ncbi.gov. Web. 27 Aug. 2012.Crabtree, G. R., J. Nourse, and L. Timmermann. /The Mechanism of Action of Cyclosporin A and FK506./ Clinical Immunology and Immunotherapy (1996): 40-45.www.ncbi.gov. Web. 27 Aug. 2012.Wang, Paul C. et. al. /Isolation of 10 Cyclosporine Metabolites from Human Bile./ Drug Metabolism and Disposition 17.3 (1989): 292-96. Nih.gov. Web. 28 Oct. 2013. Copeland, Kenneth R. /Immunosuppressive Activity of Cyclosporine Metabolites Compared and Characterized by Mass Spectrometry and Nuclear Magnetic Resonance./Clinical Chemistry 36.2 (1990): 225-29. Web. 28 Oct. 2013. Matsuda, Staoshi. /Mechanisms of Action of Cyclosporine./ Immunopharmacology 47 (2000): 119-25. Elsevier. Web. 28 Oct. 2013.

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